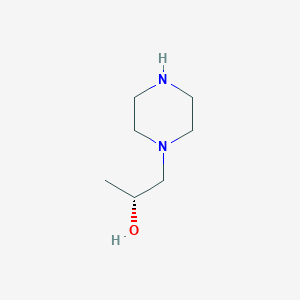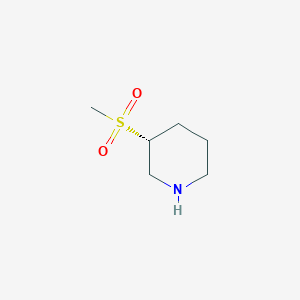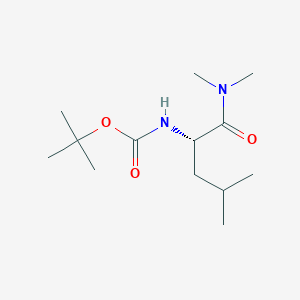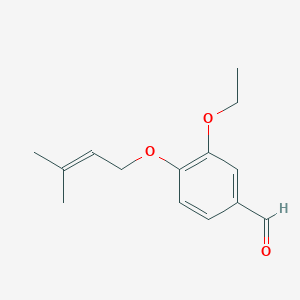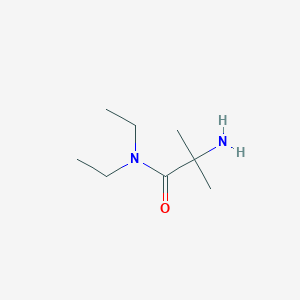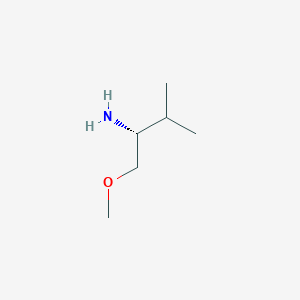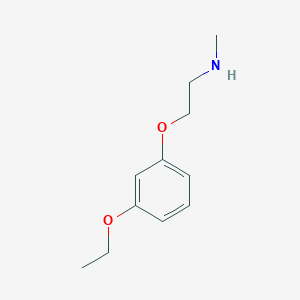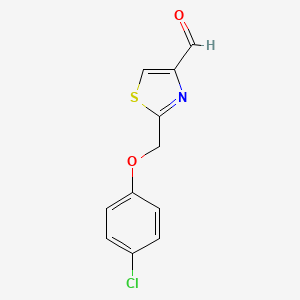
N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine
Descripción general
Descripción
N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine, also known as FDMB, is an organic compound that has been used in a variety of scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in numerous lab experiments. It is a versatile compound that has been used in a variety of areas, from medicinal to industrial applications.
Aplicaciones Científicas De Investigación
Water-Soluble UV-Vis-sensitive pH Sensors
- The functionalization of poly(vinyl amine) with 2-nitro-1,4-benzenediamine derivatives, closely related to the compound , has been explored for creating water-soluble UV-Visible sensitive pH sensors. These sensors exhibit solvatochromic behavior and undergo protonation and deprotonation based on pH, as evident from UV-Vis spectroscopy studies (Roth et al., 2006).
Synthesis of Benzamides and Neuroleptic Activity
- Compounds structurally similar to N
1-Benzyl-4-fluoro-N1-methyl-1,2-benzenediamine have been synthesized and evaluated for their neuroleptic activity. These include benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines. Some of these compounds showed potential as neuroleptics due to their inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).
Trifluoromethylation of Nonenolizable Carbonyl Compounds
- The development of a new stable hemiaminal of fluoral, derived from a compound similar to N
1-Benzyl-4-fluoro-N1-methyl-1,2-benzenediamine, has been utilized for efficient nucleophilic trifluoromethylation of nonenolizable carbonyl compounds (Billard et al., 2001).
Synthesis and Antimicrobial Activities of Azetidine-2-one Derivatives
- The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating a similar chemical structure, has shown promising antimicrobial and cytotoxic activities. These compounds have been synthesized and evaluated in vitro for their antibacterial properties (Noolvi et al., 2014).
Vectors for Cancer Therapy and Imaging
- N-Benzyl derivatives of polyamines, structurally akin to the compound of interest, have been explored as potential vectors for (10)B and (18)F in cancer therapy and imaging. These derivatives show efficient accumulation in cancer cells, indicating their potential use in boron neutron capture therapy (BNCT) and tumor imaging by positron emission tomography (PET) (Martin et al., 2001).
Asymmetric Synthesis of Organoelement Analogues
- Nickel(II) complexes of Schiff's bases derived from compounds similar to N
1-Benzyl-4-fluoro-N1-methyl-1,2-benzenediamine have been used for asymmetric synthesis of fluoro (S)-phenylalanines and (S)-α-methyl(phenyl)alanines, demonstrating significant selectivity (Kukhar et al., 1993).
Propiedades
IUPAC Name |
1-N-benzyl-4-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZVYMJQYHRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


